N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide
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Overview
Description
N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide is a chemical compound with the molecular formula C13H17NO2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid with methoxyamine and methyl iodide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with applications in treating various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Indole Derivatives: Indole derivatives also contain nitrogen atoms in their ring structure and have similar applications in medicinal chemistry.
Uniqueness
N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(16-2)11(15)9-4-3-8-5-6-12-7-10(8)13-9/h3-4,12H,5-7H2,1-2H3 |
InChI Key |
SBFQTPSAVAWARA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC2=C(CCNC2)C=C1)OC |
Origin of Product |
United States |
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